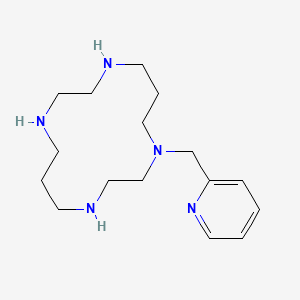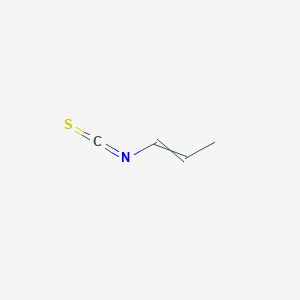![molecular formula C8N16O8 B14279562 1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- CAS No. 155438-17-8](/img/structure/B14279562.png)
1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Oxadiazole, 3,3’-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- is a complex heterocyclic compound known for its energetic properties. This compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing oxygen and nitrogen atoms. The presence of nitro groups and azo linkages in its structure contributes to its high energy density and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-oxadiazole, 3,3’-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- involves multiple steps. One common method includes the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0-5°C). This reaction yields the desired compound after purification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Oxadiazole, 3,3’-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxadiazole compounds.
Scientific Research Applications
1,2,5-Oxadiazole, 3,3’-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other energetic materials.
Biology: Studied for its potential use in biological assays due to its unique structural properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological molecules.
Industry: Utilized in the production of high-energy materials for explosives and propellants.
Mechanism of Action
The mechanism of action of 1,2,5-oxadiazole, 3,3’-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- involves its interaction with molecular targets through its nitro and azo groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Bis(4-nitrofurazan-3-yl)-furazan-2-oxide (BNFF)
- 3,4-Bis(4-nitrofurazan-3-yl)furazan (BNFF-1)
- 3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide (BNFF-2)
Uniqueness
1,2,5-Oxadiazole, 3,3’-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- is unique due to its high thermal stability and density, which make it an excellent candidate for high-energy applications. Its structural features, such as the presence of multiple nitro and azo groups, contribute to its distinct reactivity and energetic properties .
Properties
CAS No. |
155438-17-8 |
|---|---|
Molecular Formula |
C8N16O8 |
Molecular Weight |
448.19 g/mol |
IUPAC Name |
bis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-yl]diazene |
InChI |
InChI=1S/C8N16O8/c25-23(26)7-5(19-31-21-7)13-11-3-1(15-29-17-3)9-10-2-4(18-30-16-2)12-14-6-8(24(27)28)22-32-20-6 |
InChI Key |
IVCQFLKNWUTVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1N=NC2=NON=C2[N+](=O)[O-])N=NC3=NON=C3N=NC4=NON=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)


![10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B14279508.png)
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)


![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)




